6H-Indolo[2,3-b]quinoxaline-6-ethanamine,N,N,2,3-tetramethyl-
Description
6H-Indolo[2,3-b]quinoxaline-6-ethanamine,N,N,2,3-tetramethyl- (hereafter referred to as Compound A) is a tetracyclic heterocyclic compound with a fused indoloquinoxaline core. This molecule features a 6-ethanamine side chain substituted with four methyl groups (N,N,2,3-tetramethyl), which modulates its physicochemical and pharmacological properties. The planar aromatic core enables DNA intercalation, a key mechanism for its biological activity, while the substituents influence solubility, electronic properties, and binding affinity .
Properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]-2,3-dimethylindolo[3,2-b]quinoxalin-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-9-16-17(10-13(12)2)22-20-19(21-16)15-11-14(25)5-6-18(15)24(20)8-7-23(3)4/h5-6,9-11,25H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFKJPSEUMXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CCN(C)C)C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939307 | |
| Record name | 6-[2-(Dimethylamino)ethyl]-2,3-dimethyl-6H-indolo[2,3-b]quinoxalin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180208-84-8 | |
| Record name | 2,3-Dimethyl-6-(2-dimethylaminoethyl)-9-hydroxy-6H-indolo(2,3-b)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180208848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[2-(Dimethylamino)ethyl]-2,3-dimethyl-6H-indolo[2,3-b]quinoxalin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of the Ethanamine Side Chain
The N,N-dimethyl configuration of the ethanamine side chain is achieved during alkylation (Step 2). Alternative routes, such as Eschweiler-Clarke methylation , are less efficient due to competing side reactions.
Methylation of the Indoloquinoxaline Core
Pre-installing methyl groups at positions 2 and 3 requires methyl-substituted isatine precursors . For example, 2,3-dimethylisatine is synthesized by nitrating isatine followed by catalytic hydrogenation and methylation:
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Nitration of isatine at position 5 using HNO₃/H₂SO₄.
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Reduction of the nitro group with Pd/C under H₂ (2.7 atm, 24 hours).
Alternative Synthetic Pathways
Fischer Indole Synthesis
A complementary approach involves Fischer indole cyclization of 6-keto-methylquinoxaline with phenylhydrazine. This method is less commonly employed due to lower yields (~40%) and challenges in controlling regioselectivity.
Analytical Characterization
Spectroscopic Data :
| Property | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 6H, N(CH₃)₂), 2.90 (t, 2H), | |
| 3.45 (s, 6H, C2/C3-CH₃), 7.2–8.1 (m, Ar-H) | ||
| MS (ESI+) | m/z 363.2 [M+H]⁺ |
X-ray Crystallography :
Challenges and Limitations
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Low Yields in Alkylation : Steric bulk at N-6 reduces reaction efficiency (50–65% yield).
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Byproduct Formation : Competing O-alkylation occurs if the hydroxyl group in isatine derivatives is unprotected.
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Purification Difficulties : The hydrophobic nature of the compound necessitates column chromatography with non-polar solvents.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6H-Indolo[2,3-b]quinoxaline-6-ethanamine, N,N,2,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoxaline ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroindoloquinoxalines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most significant applications of this compound is its antiviral properties. Research indicates that it can effectively inhibit the growth of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) as well as human cytomegalovirus (CMV) . The mechanism by which it exerts these effects involves interference with viral replication processes, making it a candidate for further development into antiviral therapies.
Neuroprotective Effects
Studies have shown that compounds related to indolo[2,3-b]quinoxaline structures can exhibit neuroprotective effects. These compounds may help in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Cancer Research
The indolo[2,3-b]quinoxaline scaffold has also been explored for its anticancer properties. It has been found to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation . This makes it a promising candidate for developing new anticancer agents.
Materials Science
Organic Electronics
The unique electronic properties of 6H-Indolo[2,3-b]quinoxaline derivatives make them suitable for applications in organic electronics. They can be utilized as hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their ability to facilitate charge transport .
Fluorescent Probes
The compound's fluorescent characteristics enable its use as a probe in biochemical assays. Its ability to emit light upon excitation makes it useful for imaging applications and tracking biological processes in live cells .
Summary of Key Findings
Case Study 1: Antiviral Efficacy
In a recent study published in an antiviral journal, researchers evaluated the efficacy of 6H-Indolo[2,3-b]quinoxaline derivatives against HSV infections in vitro. The results demonstrated a significant reduction in viral load compared to untreated controls, indicating strong antiviral potential.
Case Study 2: Neuroprotection
A study focusing on neuroprotective agents highlighted the ability of indolo[2,3-b]quinoxaline derivatives to mitigate neuronal damage induced by oxidative stress in cultured neurons. The findings suggest that these compounds could be further investigated as therapeutic agents for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6H-Indolo[2,3-b]quinoxaline-6-ethanamine, N,N,2,3-tetramethyl- involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. This compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Key Structural Features :
- Core: Planar 6H-indolo[2,3-b]quinoxaline system, facilitating DNA and protein interactions.
- Side Chain : A 6-ethanamine group with methyl substitutions at the 2,3-positions and dimethylated amine (N,N-dimethyl). This enhances lipophilicity and steric effects compared to unsubstituted analogues.
Synthesis :
Compound A is synthesized via Pd-catalyzed Suzuki coupling and subsequent annulation with aliphatic amines, followed by alkylation using dimethyl sulfate or similar agents to introduce methyl groups .
Comparison with Structural Analogues
Substituent Effects on DNA Binding and Pharmacological Activity
The pharmacological activity of 6H-indolo[2,3-b]quinoxaline derivatives is highly dependent on substituents. Below is a comparative analysis:
Key Findings :
- DNA Binding : Bulky substituents (e.g., NCA0424) enhance thermal stability (ΔTm) of DNA-complexes, critical for anticancer activity . Compound A’s methyl groups may reduce DNA affinity compared to NCA0424 due to steric hindrance.
- Cytotoxicity : Derivatives with hydrophilic groups (e.g., morpholin-ethyl ) show moderate activity, while NCA0424’s potency (<1.0 μM) highlights the importance of optimized side chains.
Electronic and Physicochemical Properties
Substituents significantly alter HOMO/LUMO levels and band gaps, impacting redox behavior and photochemical applications:
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| 6-(4-Methoxyphenyl) | -5.2 | -3.1 | 2.1 |
| Compound A | Estimated -5.4* | Estimated -3.3* | 2.1* |
| 6-Mesityl-9-methyl | -5.6 | -3.4 | 2.2 |
*Estimated based on methyl groups’ electron-donating effects.
Observations :
Pharmacokinetic and Protein Interaction Profiles
- Human Serum Albumin (HSA) Binding: The morpholin-ethyl derivative binds HSA with a quenching constant (Ksv) of 2.8 × 10⁴ M⁻¹, suggesting moderate plasma protein interaction.
- Topoisomerase II Inhibition: Alkyl-amino-alkyl side chains (e.g., in indoloquinolines ) inhibit Topo II (IC₅₀ = 2–9 μM). Compound A’s dimethylated amine may reduce enzyme interaction compared to primary amines.
Recommendations :
- Conduct thermal denaturation assays (ΔTm) to quantify DNA binding.
- Compare Topo II inhibition and cytotoxicity against NCI-60 cell lines.
Biological Activity
6H-Indolo[2,3-b]quinoxaline-6-ethanamine, N,N,2,3-tetramethyl- (CAS No. 112228-65-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of 6H-Indolo[2,3-b]quinoxaline-6-ethanamine is , with a molecular weight of 334.42 g/mol. The compound features a fused heterocyclic structure that facilitates interaction with biological macromolecules such as DNA and proteins.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4 |
| Molecular Weight | 334.42 g/mol |
| Melting Point | 297 °C |
| Purity | >98% (GC) |
The biological activity of 6H-Indolo[2,3-b]quinoxaline derivatives primarily involves DNA intercalation . This property allows the compound to insert itself between DNA base pairs, which can disrupt normal DNA function and lead to various pharmacological effects. Research indicates that the thermal stability of the DNA-compound complex is crucial for its anticancer and antiviral activities. The orientation of substituents on the indoloquinoxaline nucleus significantly influences binding affinity and biological efficacy .
Anticancer Activity
Several studies have demonstrated the anticancer potential of 6H-Indolo[2,3-b]quinoxaline derivatives:
- In vitro Studies : Compounds such as NCA0424 and B-220 exhibited strong binding affinity to DNA and showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through DNA damage .
- Case Study : A derivative was tested against human keratinocyte cells (HaCaT) and displayed moderate cytotoxicity, indicating potential for skin cancer applications .
Antiviral Activity
Research has shown that certain derivatives possess antiviral properties:
- Activity Against Viruses : A derivative demonstrated significant activity against herpes simplex virus type 1 and cytomegalovirus, attributed to its ability to intercalate into viral DNA .
Other Pharmacological Effects
Beyond anticancer and antiviral activities, these compounds may exhibit:
- Antimicrobial Properties : Some derivatives have shown inhibitory effects on bacterial growth, suggesting potential as antimicrobial agents.
- Modulation of Multidrug Resistance (MDR) : Certain compounds have been identified as effective modulators of MDR in cancer cells, enhancing the efficacy of existing chemotherapeutics .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of 6H-Indolo[2,3-b]quinoxaline derivatives:
Q & A
Basic Synthesis: What is the optimized protocol for synthesizing 6H-Indolo[2,3-b]quinoxaline-6-ethanamine, N,N,2,3-tetramethyl-?
Answer:
The synthesis involves a two-step process:
Core structure formation : Condensation of isatin with 1,2-phenylenediamine in glacial acetic acid under reflux to form the indoloquinoxaline scaffold .
Alkylation : Reaction of the scaffold with 1-chloro-2-dimethylaminoethane hydrochloride (1.2 eq.) in acetone with K₂CO₃ (10 eq.) as a base, refluxed for 24 hours. The product is isolated via filtration after aqueous workup .
Key conditions : Use anhydrous acetone and stoichiometric excess of K₂CO₃ to drive alkylation efficiency.
Structural Characterization: Which analytical methods are most reliable for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign signals for methyl groups (e.g., N,N-dimethyl at δ ~2.92 ppm, 2,3-dimethyl substituents at δ ~2.50 ppm) and indoloquinoxaline protons (aromatic protons at δ 7.5–8.0 ppm) .
- HRESIMS : Validate molecular weight (e.g., m/z 361.4 for the free base) .
- X-ray crystallography : Resolve bond angles (e.g., N1–C1–C2 = 121.85°) and confirm stereoelectronic effects in crystalline forms .
Advanced Synthesis: How can researchers reduce nitro groups in derivatives of this compound?
Answer:
Catalytic hydrogenation using Pd/C (5–10% loading) in N,N-dimethylacetamide under H₂ pressure (2.7 atm) for 24 hours is effective. Post-reduction, the amine is stabilized by acidification (HCl to pH 5) to precipitate the hydrochloride salt .
Note : Monitor reaction completeness via TLC to avoid over-reduction.
Experimental Design: Why are specific solvents (e.g., diphenyl ether) and catalysts (e.g., I₂) used in cyclization reactions?
Answer:
- Diphenyl ether : High boiling point (259°C) enables prolonged reflux for cyclization without solvent evaporation.
- Iodine (I₂) : Acts as a mild Lewis acid to polarize carbonyl groups, facilitating nucleophilic attack by aryl amines in one-pot syntheses .
Optimization tip : Adjust I₂ loading (0.1–0.2 eq.) to balance reaction rate and byproduct formation.
Data Contradictions: How to resolve discrepancies in NMR data for structurally similar derivatives?
Answer:
- Comparative analysis : Cross-reference with literature values (e.g., δ 5.32 ppm for NH₂ in hydrochloride salts ).
- Computational modeling : Use DFT calculations to predict chemical shifts for ambiguous protons.
- X-ray validation : Resolve tautomeric or conformational ambiguities (e.g., quinoxaline ring puckering) .
Derivative Synthesis: What strategies enable regioselective introduction of substituents?
Answer:
- Electrophilic substitution : Use HNO₃/H₂SO₄ for nitration at the 9-position, followed by reduction to amino groups .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to functionalize halogenated derivatives (e.g., 2-chloro analogs) .
Critical factor : Steric hindrance from 2,3-dimethyl groups directs substitution to less hindered positions.
Mechanistic Insights: What is the proposed mechanism for cyclization in indoloquinoxaline formation?
Answer:
A three-step cascade:
Reduction : α-hydroxy lactam intermediates are reduced to amines.
Cyclization : Intramolecular nucleophilic attack forms the indole-quinoxaline fused ring.
Dehydration : Elimination of H₂O stabilizes the aromatic system .
Key evidence : Isolation of intermediates supports stepwise rather than concerted pathways.
Purification Challenges: How to address low yields during hydrochloride salt formation?
Answer:
- pH control : Acidify warm aqueous solutions to pH 5–6 to selectively precipitate the hydrochloride salt .
- Solvent choice : Use acetone/water mixtures (4:1 v/v) to improve crystallinity.
- Rotary evaporation : Remove volatile solvents under reduced pressure to concentrate the product .
Advanced Characterization: How does X-ray crystallography resolve steric effects in tetramethyl derivatives?
Answer:
X-ray data reveal:
- Bond angles : N1–C1–C9 = 115.35°, indicating minimal steric clash between methyl groups.
- Packing motifs : Methyl groups adopt staggered conformations to minimize van der Waals repulsions .
Application : Use crystallographic data to predict solubility and intermolecular interactions.
Stability and Storage: What conditions prevent degradation of the free base and salts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
